molecular formula C14H15Cl5N2O B11705105 2,4-dichloro-N-[2,2,2-trichloro-1-(1-piperidinyl)ethyl]benzamide

2,4-dichloro-N-[2,2,2-trichloro-1-(1-piperidinyl)ethyl]benzamide

Cat. No.: B11705105
M. Wt: 404.5 g/mol
InChI Key: NMTANWAZEVQEEN-UHFFFAOYSA-N
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Description

2,4-dichloro-N-[2,2,2-trichloro-1-(1-piperidinyl)ethyl]benzamide is a synthetic organic compound known for its diverse applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its complex structure, which includes multiple chlorine atoms and a piperidine ring, contributing to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-dichloro-N-[2,2,2-trichloro-1-(1-piperidinyl)ethyl]benzamide typically involves the reaction of 2,4-dichlorobenzoyl chloride with 2,2,2-trichloroethylamine in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane under controlled temperature conditions to ensure the desired product is obtained .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with stringent control over reaction parameters to ensure high yield and purity. The final product is purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

2,4-dichloro-N-[2,2,2-trichloro-1-(1-piperidinyl)ethyl]benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

Scientific Research Applications

2,4-dichloro-N-[2,2,2-trichloro-1-(1-piperidinyl)ethyl]benzamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,4-dichloro-N-[2,2,2-trichloro-1-(1-piperidinyl)ethyl]benzamide involves its interaction with specific molecular targets within biological systems. The compound is known to inhibit certain enzymes, thereby disrupting metabolic pathways and exerting its biological effects. The exact molecular targets and pathways involved vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,4-dichloro-N-[2,2,2-trichloro-1-(1-piperidinyl)ethyl]benzamide is unique due to the presence of the piperidine ring, which imparts distinct chemical and biological properties. This structural feature differentiates it from other similar compounds and contributes to its specific applications and effects .

Properties

Molecular Formula

C14H15Cl5N2O

Molecular Weight

404.5 g/mol

IUPAC Name

2,4-dichloro-N-(2,2,2-trichloro-1-piperidin-1-ylethyl)benzamide

InChI

InChI=1S/C14H15Cl5N2O/c15-9-4-5-10(11(16)8-9)12(22)20-13(14(17,18)19)21-6-2-1-3-7-21/h4-5,8,13H,1-3,6-7H2,(H,20,22)

InChI Key

NMTANWAZEVQEEN-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)C(C(Cl)(Cl)Cl)NC(=O)C2=C(C=C(C=C2)Cl)Cl

Origin of Product

United States

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